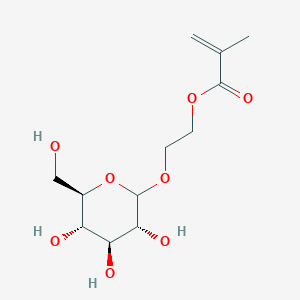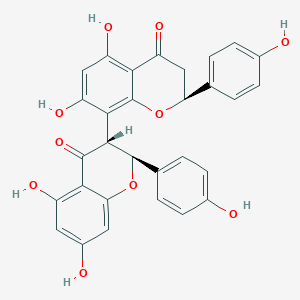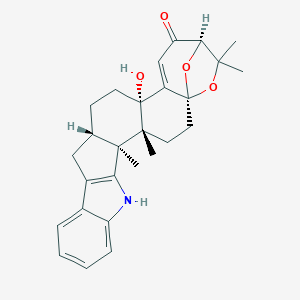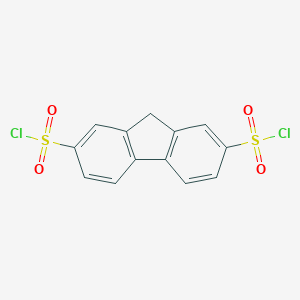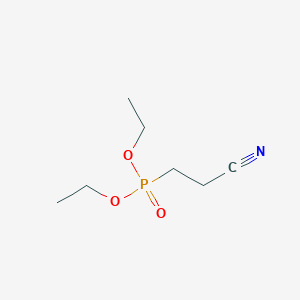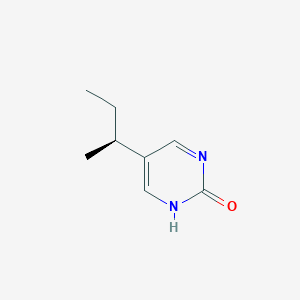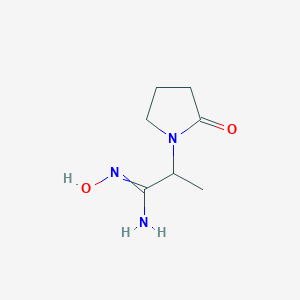
N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a derivative of proline and has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide involves the inhibition of COX-2 activity and the reduction of pro-inflammatory cytokine production. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide reduces the production of prostaglandins and other pro-inflammatory cytokines, leading to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. These effects make N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. Additionally, this compound has been extensively studied, and its mechanism of action and biological effects are well understood. However, there are also limitations to using N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of this compound.
Direcciones Futuras
There are several future directions for research on N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide and its effects on other biological pathways. Finally, research is needed to fully understand the pharmacokinetics and toxicity of this compound to determine its suitability for use in humans.
Métodos De Síntesis
The synthesis of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide involves the reaction of N-(tert-butoxycarbonyl)proline with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 2-(2-oxopyrrolidin-1-yl)acetic acid to yield N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These properties make N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Propiedades
Número CAS |
126145-45-7 |
|---|---|
Nombre del producto |
N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide |
Fórmula molecular |
C7H13N3O2 |
Peso molecular |
171.2 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide |
InChI |
InChI=1S/C7H13N3O2/c1-5(7(8)9-12)10-4-2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) |
Clave InChI |
DIHRJCILLJBVPJ-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N\O)/N)N1CCCC1=O |
SMILES |
CC(C(=NO)N)N1CCCC1=O |
SMILES canónico |
CC(C(=NO)N)N1CCCC1=O |
Sinónimos |
1-Pyrrolidineethanimidamide,N-hydroxy-alpha-methyl-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



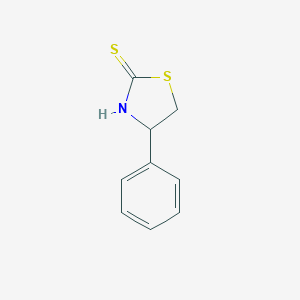
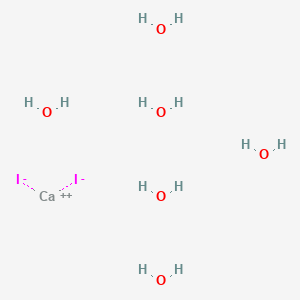
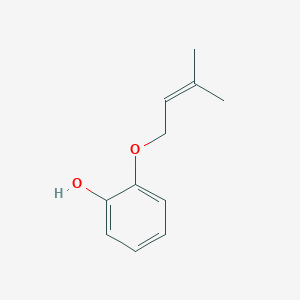
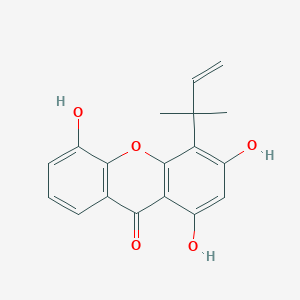
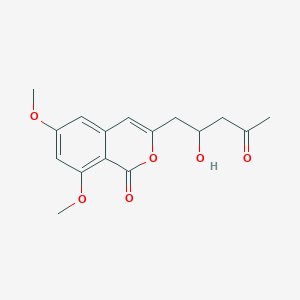
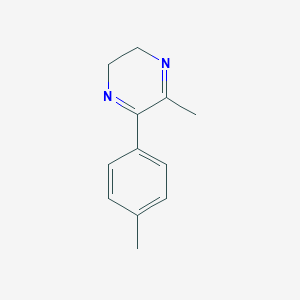
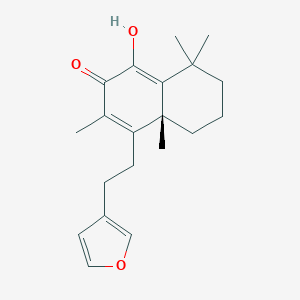
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
